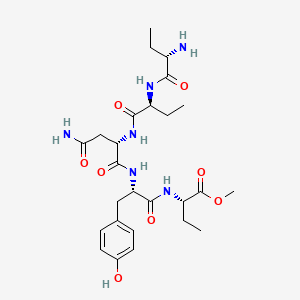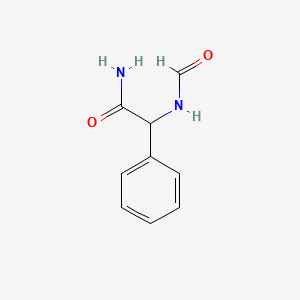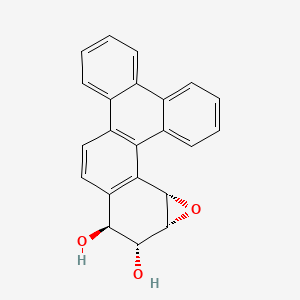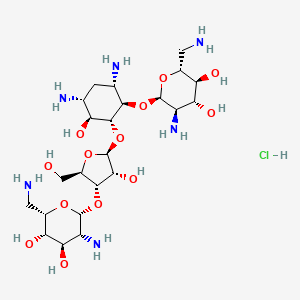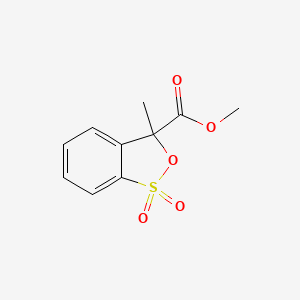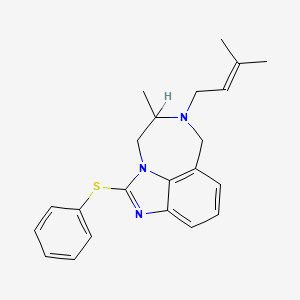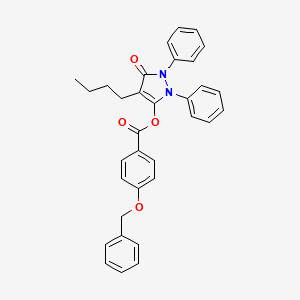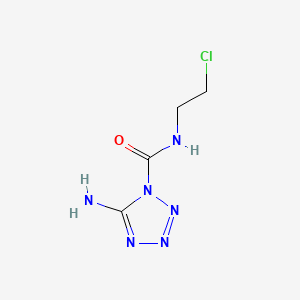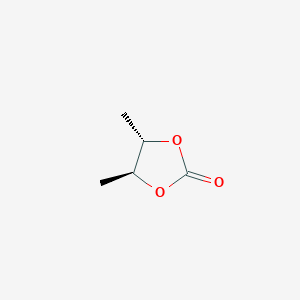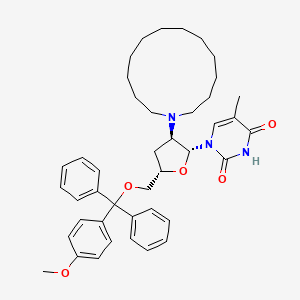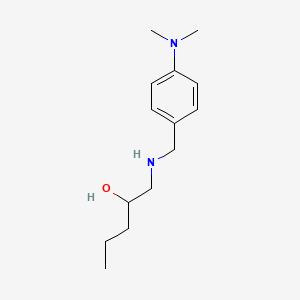
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl group, which is further connected to an amino group and a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable alkylating agent to introduce the pentanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and pentanol groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-(Dimethylamino)benzyl)amino)-2-propanol
- 1-((4-(Dimethylamino)benzyl)amino)-2-butanol
- 1-((4-(Dimethylamino)benzyl)amino)-2-hexanol
Uniqueness
1-((4-(Dimethylamino)benzyl)amino)-2-pentanol is unique due to its specific structure, which includes a pentanol chain. This structural feature can influence its physical and chemical properties, such as solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
5330-50-7 |
|---|---|
Formule moléculaire |
C14H24N2O |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)phenyl]methylamino]pentan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-4-5-14(17)11-15-10-12-6-8-13(9-7-12)16(2)3/h6-9,14-15,17H,4-5,10-11H2,1-3H3 |
Clé InChI |
PXPAGDFDDBGOGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CNCC1=CC=C(C=C1)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


